molecular formula C15H16O10 B586074 Monomethyl phthalate O-beta-D-glucuronide CAS No. 53819-80-0

Monomethyl phthalate O-beta-D-glucuronide

Cat. No.: B586074
CAS No.: 53819-80-0
M. Wt: 356.283
InChI Key: HIJXKMHXOVKBEK-AOVQSLKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monomethyl phthalate O-beta-D-glucuronide typically involves the glucuronidation of monomethyl phthalate. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to monomethyl phthalate . The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monomethyl phthalate O-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Monomethyl phthalate O-beta-D-glucuronide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-23-13(21)6-4-2-3-5-7(6)14(22)25-15-10(18)8(16)9(17)11(24-15)12(19)20/h2-5,8-11,15-18H,1H3,(H,19,20)/t8-,9-,10+,11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJXKMHXOVKBEK-AOVQSLKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858104
Record name 1-O-[2-(Methoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53819-80-0
Record name 1-O-[2-(Methoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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